4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide
Description
Properties
Molecular Formula |
C18H21N3O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-[1-(2-methoxyethyl)indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H21N3O2S/c1-23-11-10-21-13-14(15-6-2-3-7-16(15)21)5-4-8-17(22)20-18-19-9-12-24-18/h2-3,6-7,9,12-13H,4-5,8,10-11H2,1H3,(H,19,20,22) |
InChI Key |
WHHUZZLAYYTBEW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-methoxyethyl)-1H-indol-3-yl)-N-(thiazol-2-yl)butanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Indole and Thiazole Units: The indole and thiazole units are coupled using amide bond formation techniques, typically involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1-(2-methoxyethyl)-1H-indol-3-yl)-N-(thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the methoxyethyl group.
Scientific Research Applications
Scientific Research Applications of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide
This compound is a complex organic compound that features an indole core, a thiazole ring, and a butanamide chain. The compound has a molecular formula of C18H21N3O2S and a molecular weight of 343.4 g/mol . It contains a methoxyethyl group that influences its solubility, reactivity, and interactions with biological targets.
Applications in Scientific Research
While the provided search results do not offer specific case studies or direct applications of this compound, the structural components and related compounds suggest potential applications in scientific research:
- Antimicrobial Research Research has shown that 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole acylamines exhibit antifungal activity .
- Acetylcholinesterase Inhibition Coumarin compounds coupled with thiazole have demonstrated excellent acetylcholinesterase inhibitory activity, suggesting potential therapeutic applications for Alzheimer’s disease .
- Antimicrobial and Antiproliferative Agents N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives have been studied for their antimicrobial and anticancer activities .
- Synthetic Cannabinoid Research N-(2-Methoxyethyl)-N-(1-methylethyl)-2-(1-pentyl-1H-indol-3-yl)-4-thiazol-methanamine is related to synthetic cannabinoids and synthetic cannabinoid receptor agonists .
Mechanism of Action
The mechanism of action of 4-(1-(2-methoxyethyl)-1H-indol-3-yl)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The table below compares 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide with similar compounds based on structural motifs, synthesis, and biological activity:
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Alkylation of Indole | 2-Methoxyethyl chloride, K2CO3, DMF | |
| Amide Coupling | POCl3, reflux, 3 hours | |
| Purification | DMSO/water recrystallization |
Advanced: How can computational methods predict the conformational stability of this compound?
Answer:
Density Functional Theory (DFT) calculations, particularly the B3LYP/SDD method, are critical for analyzing bond angles, torsional strains, and electronic properties. For example:
- Key Bond Angles : Computational models predict bond angles (e.g., C1-C2-C3 = 121.43°, N7-C8-O10 = 112.59°) that influence steric and electronic interactions .
- Torsional Analysis : Rotational barriers around the indole-thiazole linker (e.g., C3-C2-C1-C6 = 0.90°) inform conformational flexibility .
- Validation : Compare computational results with experimental X-ray crystallography or NMR data to refine force field parameters.
Q. Table 2: Selected DFT-Calculated Bond Angles
| Bond Angle | B3LYP/SDD Value (°) |
|---|---|
| C1-C2-C3 | 121.43 |
| N7-C8-O10 | 112.59 |
| C4-N7-C8 | 112.26 |
Basic: What spectroscopic techniques validate the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., indole C3 substitution, thiazole NH coupling). For example, indole protons resonate at δ 7.2–7.8 ppm, while thiazole NH appears near δ 10–12 ppm .
- Infrared (IR) Spectroscopy : Amide C=O stretches (~1650–1700 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) validate functional groups .
- Elemental Analysis : Discrepancies ≤0.4% between calculated and experimental C/H/N/S values confirm purity .
Advanced: How can researchers resolve discrepancies between computational and experimental structural data?
Answer:
Discrepancies often arise from:
- Solvent Effects : DFT calculations typically model gas-phase conditions, whereas experimental data (e.g., NMR) reflect solvated states. Incorporate solvent models (e.g., PCM) in simulations .
- Crystal Packing Forces : X-ray structures may show distortions due to intermolecular interactions. Compare multiple crystal forms or use neutron diffraction .
- Dynamic Effects : Molecular dynamics (MD) simulations account for thermal fluctuations, bridging static DFT and experimental observations .
Basic: What biological assays are suitable for initial activity screening of this compound?
Answer:
- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition : Target-specific assays (e.g., kinase inhibition) using fluorescence-based substrates .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
- Scaffold Modification : Synthesize analogs with variations in the:
- Pharmacokinetic Profiling : Assess logP (HPLC), metabolic stability (liver microsomes), and plasma protein binding .
- Data Analysis : Use multivariate regression or machine learning to correlate structural features (e.g., Hammett σ values) with bioactivity .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (similar to thiadiazole derivatives) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Waste Disposal : Neutralize amide-containing waste with 10% acetic acid before disposal .
Advanced: How can reaction engineering optimize the scalability of this synthesis?
Answer:
- Process Intensification : Use continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., POCl3-mediated coupling) .
- Membrane Separation : Purify intermediates via nanofiltration to reduce solvent waste .
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, stoichiometry) with minimal runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
